molecular formula C12H17Cl2NO B5489231 N-(5-chloro-2-ethoxybenzyl)cyclopropanamine hydrochloride

N-(5-chloro-2-ethoxybenzyl)cyclopropanamine hydrochloride

Cat. No. B5489231
M. Wt: 262.17 g/mol
InChI Key: YEITYKFYWCZJTG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-ethoxybenzyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C12H16ClNO . It is a salt with hydrochloride .


Molecular Structure Analysis

The molecular weight of N-(5-chloro-2-ethoxybenzyl)cyclopropanamine hydrochloride is 225.71 . The InChI code for the compound is 1S/C12H17NO.ClH/c1-2-14-12-6-4-3-5-10(12)9-13-11-7-8-11;/h3-6,11,13H,2,7-9H2,1H3;1H .


Physical And Chemical Properties Analysis

N-(5-chloro-2-ethoxybenzyl)cyclopropanamine hydrochloride is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

properties

IUPAC Name

N-[(5-chloro-2-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-2-15-12-6-3-10(13)7-9(12)8-14-11-4-5-11;/h3,6-7,11,14H,2,4-5,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEITYKFYWCZJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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